(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety. One possible synthetic route could involve the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-isobutylbenzaldehyde with thioamide under acidic conditions.
Introduction of Acrylonitrile Moiety: The resulting thiazole intermediate can then be reacted with o-tolylacetonitrile in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its thiazole moiety is known to interact with various biological targets, making it a candidate for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, thiazole-4-carboxylic acid, and 2-mercaptothiazole share the thiazole ring structure.
Acrylonitrile Derivatives: Compounds such as 2-cyano-3-phenylacrylonitrile and 2-cyano-3-(4-methoxyphenyl)acrylonitrile have similar acrylonitrile moieties.
Uniqueness
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is unique due to the combination of its thiazole and acrylonitrile functionalities, along with the specific substituents on the aromatic rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLFKPNRAWLOJ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.